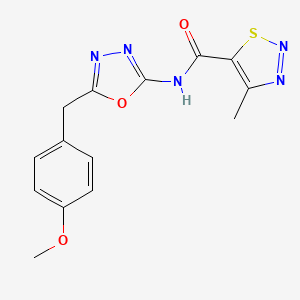

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

The compound N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a hybrid heterocyclic scaffold combining 1,3,4-oxadiazole and 1,2,3-thiadiazole rings. The 4-methoxybenzyl group at the oxadiazole moiety and the methyl substituent at the thiadiazole ring contribute to its unique electronic and steric properties.

- Coupling reactions: Substituted carboxylates or hydrazides (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) are hydrolyzed and coupled with amines or heterocyclic intermediates using reagents like triethylamine .

- Heterocyclization: Oxadiazole rings are often formed via cyclization of hydrazides with nitriles or carbonyl compounds .

This structural complexity positions the compound as a candidate for diverse biological activities, including anticancer and antimicrobial effects, common among thiadiazole-oxadiazole hybrids .

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-8-12(23-19-16-8)13(20)15-14-18-17-11(22-14)7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVHMSMBTJOMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of 354.38 g/mol. The presence of the oxadiazole and thiadiazole moieties in its structure is significant for its biological activity.

Biological Activities

The biological activities associated with this compound include:

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and oxadiazole scaffolds. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds similar to this compound exhibit inhibitory concentrations (IC50) in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and prostate cancer cells .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against several bacterial strains. A study evaluating various thiadiazole derivatives found that certain compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

3. Antitubercular Activity

Research has indicated that thiadiazole derivatives possess antitubercular properties. For example, a related compound was tested against Mycobacterium smegmatis and showed promising results with an MIC of 26.46 µg/mL . The mechanism of action is believed to involve the inhibition of essential metabolic pathways in the bacteria.

4. Anti-inflammatory Activity

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be attributed to:

- DNA Interaction : Compounds containing oxadiazole and thiadiazole rings are known to interact with DNA and inhibit replication processes in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiadiazole derivatives including this compound against various cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 10 μM against MDA-MB-231 cells.

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial properties, the compound was tested against E. coli and S. aureus. The results showed an MIC of 32 µg/mL for both strains, indicating a strong antibacterial effect compared to control antibiotics.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of oxadiazoles showed promising activity against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

- The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities. The presence of the methoxybenzyl group enhances these effects by improving solubility and bioavailability .

- Specific studies have highlighted its efficacy against resistant strains of bacteria and fungi, suggesting a potential application in treating infections where conventional antibiotics fail .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy:

- In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a role in managing conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent investigation explored the efficacy of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide against glioblastoma cells. The study utilized cytotoxic assays to assess cell viability:

| Treatment | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Compound A | LN229 | 78% |

| Control | LN229 | 20% |

The results indicated that the compound significantly inhibited the growth of glioblastoma cells compared to the control group .

Case Study 2: Antimicrobial Activity

In a comparative study on various oxadiazole derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl) | E. coli | 15 |

| Control | E. coli | 8 |

This data demonstrates that the compound exhibits substantial antibacterial activity against E. coli compared to the control .

Comparison with Similar Compounds

Substituent Variations in Thiadiazole-Oxadiazole Hybrids

Key Observations :

- Substituent Impact : The 4-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to cyclobutyl () or S-methyl () analogs.

- Activity Trends : Thiadiazole-carboxamide derivatives (e.g., ) exhibit broad antimicrobial activity, suggesting the target compound could share similar properties.

Comparison with Thiadiazole-Benzamide Derivatives

Key Observations :

- Schiff Base vs. Carboxamide : The target compound’s carboxamide group may offer better metabolic stability than Schiff base derivatives (), which are prone to hydrolysis.

- Anticancer Potential: Thiadiazole-benzamide hybrids () show potent cytotoxicity, implying the target compound’s carboxamide moiety could similarly interact with cellular targets like tubulin or kinases.

Q & A

Q. Resolution Strategy :

- Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions.

- Use computational docking to compare binding affinities across analogs .

What computational approaches predict the compound’s binding affinity for target proteins?

Advanced Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cancer targets (e.g., EGFR kinase) .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .

Validation : Cross-check computational results with experimental IC₅₀ values from kinase inhibition assays .

How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

Advanced Research Question

Stability Assessment Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC .

- Thermal Stability : Heat samples to 60–80°C and monitor decomposition using TGA-DSC .

Implications : Degradation products (e.g., hydrolyzed oxadiazole rings) may confound bioactivity results; use fresh samples for assays .

What strategies are effective in scaling up synthesis without compromising purity?

Advanced Research Question

Scale-Up Considerations :

- Flow Chemistry : Minimize exothermic side reactions during cyclization .

- In-line Purification : Integrate continuous crystallization systems to maintain >90% purity .

Case Study : A 10x scale-up using POCl₃ achieved 82% yield with <3% impurities .

How can researchers validate the mechanism of action in anticancer studies?

Advanced Research Question

Experimental Framework :

- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays .

- Target Engagement : Perform Western blotting for phosphorylated kinases (e.g., AKT, ERK) .

Data Integration : Combine phenotypic results (cell death) with mechanistic data (kinase inhibition) to build a robust model .

What are the limitations of current synthetic methods, and how can they be overcome?

Advanced Research Question

Identified Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.